molecular formula C20H18ClFN4O2S B2500840 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-37-2

5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2500840
M. Wt: 432.9
InChI Key: ACPFMUCAIKZHAG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating high affinity for the benzodiazepine receptor, which suggests potential applications in designing ligands for neurological targets. Novel synthetic routes, including a two-step synthesis involving anthranilonitrile and a hydrazide, have been developed to prepare these compounds, highlighting the chemical versatility and potential pharmacological relevance of this scaffold (Francis et al., 1991).

Biological Activities

  • Antimicrobial Activity : Synthesized derivatives of the triazoloquinazoline class have been evaluated for their antimicrobial properties, showcasing the potential of these compounds as bases for developing new antimicrobial agents. Such research suggests the role of these compounds in addressing antibiotic resistance and the need for new therapeutic agents (El‐Kazak & Ibrahim, 2013).

  • Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives has been guided by structural requirements for anticancer activity, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the compound's potential in cancer therapy, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Reddy et al., 2015).

Chemical Reactivity and Modification

  • Studies on the reactivity of triazolo[1,5-a]quinazolines have contributed to the understanding of their chemical behavior, facilitating the synthesis of a wide range of derivatives. This research not only expands the chemical space of this compound class but also opens up new avenues for the development of molecules with tailored properties for specific scientific and therapeutic applications (Al-Salahi & Geffken, 2010).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or academic for more specific and detailed information.


properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2S/c1-4-18-24-19-11-8-16(27-2)17(28-3)9-15(11)23-20(26(19)25-18)29-10-12-13(21)6-5-7-14(12)22/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFMUCAIKZHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

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